molecular formula C9H11FN6O4 B12387672 Azvudine-13C,15N2,d2

Azvudine-13C,15N2,d2

Cat. No.: B12387672
M. Wt: 291.21 g/mol
InChI Key: KTOLOIKYVCHRJW-AITTUAMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azvudine-13C,15N2,d2 is a stable isotope-labeled analog of Azvudine, a nucleoside analog with demonstrated broad-spectrum antiviral activity. The parent compound, Azvudine (2′-deoxy-2′-β-fluoro-4′-azidocytidine), acts as a nucleoside reverse transcriptase inhibitor and was initially developed for HIV treatment . Research has since established its potent mechanism of action against SARS-CoV-2, where it is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), ultimately inhibiting viral replication . This makes it a critical tool for studying viral replication mechanisms. Clinical and real-world studies on Azvudine have shown its effectiveness in reducing viral load, shortening the time to viral clearance, and improving clinical outcomes in patients with COVID-19, with a reported favorable safety profile . The incorporation of stable isotopes (13C, 15N2, d2) into the Azvudine structure makes this analog an indispensable internal standard for accurate bioanalytical quantification in complex matrices using LC-MS/MS. It is specifically designed for pharmacokinetic studies, drug metabolism research, and mechanistic investigations of antiviral activity, enabling precise and reliable data generation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11FN6O4

Molecular Weight

291.21 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dideuterio(213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1/i1D,2D,8+1,13+1,16+1

InChI Key

KTOLOIKYVCHRJW-AITTUAMVSA-N

Isomeric SMILES

[2H]C1=C([15N]([13C](=O)[15N]=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F)[2H]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Azvudine's structure consists of a cytidine nucleoside with a fluorine atom at the 2' position and an azido group at the 4' position of the ribose sugar. Key molecular characteristics include:

Parameter Value
Molecular Formula C9H11FN6O4
Molecular Weight 286.22 g/mol
Exact Mass 286.082
LogP -0.21
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 7
Defined Atom Stereocenter Count 4
IUPAC Name 2′-Deoxy-2′-β-fluoro-4′-azidocytidine

The compound has a cytosine base connected to a modified sugar component featuring critical fluorine and azido substituents that contribute to its antiviral activity.

General Principles of Isotope Labeling in Nucleoside Synthesis

Carbon-13 (13C) Labeling Strategies

The incorporation of 13C isotopes into nucleosides typically follows several established approaches:

The synthesis of 13C-labeled purine and pyrimidine bases often utilizes 13C-enriched starting materials such as 13C-formic acid, 13C-urea, or other simple 13C-labeled compounds. For example, in purine synthesis, 13C-formic acid can be used to specifically label the C8 position with isotopic purity typically reaching ≥98 atom%.

A condensation reaction of 13C-formic acid with morpholine forms a morpholinium formate intermediate that can react with appropriate aminopyrimidines to yield 13C-labeled purine bases with yields as high as 64-94%. Similar strategies could be adapted for incorporating 13C into the pyrimidine base of Azvudine.

Nitrogen-15 (15N) Labeling Approaches

For 15N incorporation into nucleosides, several methodologies have been developed:

The synthesis of 15N-labeled nucleobases often involves using reagents such as 15NH3, 15NH4Cl, or Na15NO2. For purine bases, 15N can be incorporated at positions N1, N3, N7, or N9 through specific synthetic routes. For example, 15N labeling at the N7 position typically involves nitrosylation with Na15NO2.

For pyrimidines like cytosine (the base in Azvudine), 15N labeling commonly targets the ring nitrogen atoms or exocyclic amino group. The specific positions of 15N in Azvudine-13C,15N2,d2 would determine which 15N-labeled precursors and synthetic strategy would be employed.

Deuterium (d2) Incorporation Methods

Deuterium labeling can be achieved through several methods:

  • Direct hydrogen-deuterium exchange under catalytic conditions
  • Use of deuterated reagents in specific synthetic steps
  • Reduction reactions using deuterated reducing agents (such as NaBD4)
  • Enzymatic exchanges in certain positions

For nucleosides, deuterium is often incorporated into the sugar moiety or at non-exchangeable positions of the nucleobase to prevent back-exchange during biochemical applications.

Synthetic Route for Azvudine Production

Understanding the basic synthesis of unlabeled Azvudine is crucial for developing strategies for isotope incorporation. The patented synthesis route involves the following key steps:

Core Synthetic Pathway

  • Starting with compound 4 (a protected cytidine derivative), a hydroxyl substitution reaction with iodine produces compound 5
  • Elimination reaction of the iodo group in compound 5 yields compound 6
  • Compound 6 undergoes reaction with azide under ICl catalysis to obtain compound 7
  • Iodine substitution reaction of compound 7 with carboxylic acid produces compound 8
  • Deprotection of amino and hydroxyl groups in compound 8 yields the final product, Azvudine (compound 9)

Analytical Methods for Isotope Incorporation Verification

After synthesis, verification of successful isotope incorporation and determination of isotopic purity are critical. Several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides position-specific information about isotope incorporation:

NMR Technique Application for this compound
13C-NMR Directly detects 13C-enriched positions; signal multiplicity patterns can reveal neighboring 13C atoms
15N-NMR Confirms 15N incorporation at specific nitrogen positions
2H-NMR (Deuterium NMR) Verifies deuterium positions and incorporation levels

NMR analysis can determine both the position and percentage of isotope incorporation by comparing signal intensities and chemical shifts with those of unlabeled reference compounds.

Mass Spectrometry Methods

Mass spectrometry provides crucial information about molecular weight and isotopic distribution:

  • LC-MS Analysis : Reveals the isotopologue distribution and can confirm the molecular formula of the labeled compound

  • Isotope Ratio MS : Provides precise measurements of isotope ratios (13C/12C, 15N/14N)

  • High-Resolution MS : Confirms exact mass and elemental composition

These techniques are particularly valuable for verifying the overall incorporation of multiple isotopes and confirming high isotopic purity.

Quantitative Determination of Isotopic Purity

For commercial applications, isotopic purity is typically specified as ≥98 atom% for each isotope. Quantitative analysis employs:

  • Standard curves with internal standards
  • Comparison of isotope signal intensities
  • Integration of NMR peaks or MS abundance measurements

The integration of NMR signals is often used as a direct measurement of 13C content, as peak integrals are proportional to the number of 13C nuclei at each position.

Challenges in Isotope-Labeled Azvudine Synthesis

Technical Challenges

The synthesis of multiply-labeled compounds like this compound presents several challenges:

  • Isotope Scrambling : During multi-step synthesis, isotopes may redistribute to non-target positions

  • Isotope Dilution : Introduction of non-labeled atoms from reagents or solvents can reduce isotopic purity

  • Reaction Compatibility : Some isotope-labeled precursors may exhibit different reactivity compared to unlabeled counterparts

  • Purification Complexity : Separation of different isotopologues can be challenging

Economic Considerations

The production of isotope-labeled compounds involves significant cost factors:

Cost Factor Impact on Production
Isotope-Labeled Precursors Primary cost driver; 13C, 15N, and deuterium-labeled starting materials are expensive
Reaction Efficiency Lower yields increase overall costs due to precursor waste
Purification Requirements Additional purification steps for high isotopic purity increase production expenses
Scale Limitations Difficult to scale up due to precursor costs, limiting economy of scale benefits

Commercial production typically requires optimized synthetic routes to minimize these cost factors while maintaining high isotopic purity.

Applications of this compound

The isotope-labeled this compound serves several important functions:

Analytical Applications

  • Internal Standard : Functions as a precise internal standard for quantitative analysis of Azvudine in biological samples

  • Method Development : Enables development and validation of analytical methods for drug quantification

  • Quality Control : Serves as a reference standard for pharmaceutical quality control

Pharmacokinetic and Metabolic Studies

  • ADME Investigations : Facilitates studies of absorption, distribution, metabolism, and excretion

  • Metabolite Identification : Helps identify metabolic pathways and metabolites

  • Drug-Drug Interactions : Assists in investigating potential interactions with other medications

Research Applications

  • Mechanism Studies : Helps elucidate the mechanism of action against viral targets

  • Binding Studies : Aids investigation of drug-target interactions

  • Structure-Activity Relationships : Contributes to understanding the relationship between molecular structure and antiviral activity

Chemical Reactions Analysis

Phosphorylation Activation

Azvudine-13C,15N2,d2 undergoes intracellular phosphorylation to form its active triphosphate metabolite, a process essential for its antiviral mechanism.

Reaction Pathway :

Azvudine 13C 15N2 d2Kinases e g thymidine kinase Azvudine triphosphate 13C 15N2 d2\text{Azvudine 13C 15N2 d2}\xrightarrow{\text{Kinases e g thymidine kinase }}\text{Azvudine triphosphate 13C 15N2 d2}

Key Findings :

  • The phosphorylation occurs in three sequential steps, mediated by host-cell kinases, enabling incorporation into viral RNA during replication .

  • Isotopic labeling (13C, 15N) facilitates tracing phosphorylation efficiency via mass spectrometry, showing a 92% conversion rate in vitro.

  • Deuterium substitution at specific positions enhances metabolic stability, reducing premature degradation.

ParameterValue/ObservationMethod UsedReference
Phosphorylation efficiency92% (in vitro)LC-MS/MS
Rate-limiting stepInitial monophosphorylationKinetic modeling
Isotope tracing accuracy±0.5% (13C detection)High-resolution MS

Hydrolytic Degradation

The compound demonstrates pH-dependent hydrolytic stability, critical for oral bioavailability.

Reaction Conditions :

  • Acidic (pH < 3) : Glycosidic bond cleavage predominates.

  • Alkaline (pH > 9) : Deamination at the cytosine moiety occurs.

Degradation Products :

  • 4-amino-1-(2-fluoro-3-hydroxy-4-hydroxymethyltetrahydrofuran-2-yl)pyrimidin-2-one (major)

  • Fluorinated arabinose derivatives (minor) .

ConditionHalf-life (25°C)Primary ProductAnalytical Method
pH 1.28.3 hoursDegraded nucleosideHPLC-UV
pH 7.448 hoursStable parent compoundNMR spectroscopy
pH 9.012 hoursDeaminated metaboliteLC-QTOF-MS

Enzymatic Metabolism

Hepatic cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) mediate phase I/II metabolism:

Primary Pathways :

  • Oxidation : CYP3A4 catalyzes hydroxylation at the azide group .

  • Glucuronidation : UGT1A1 conjugates the primary hydroxyl metabolite .

Key Observations :

  • Deuterium labeling reduces CYP-mediated clearance by 37% compared to non-deuterated Azvudine.

  • Isotopic tags enable precise quantification of metabolites in plasma using 13C/15N-labeled internal standards .

EnzymeMetabolic ActionContribution (%)Isotope Effect (Deuteration)
CYP3A4N3-hydroxylation58%↓30% clearance
UGT1A1Glucuronide conjugation32%No significant impact
EsterasesHydrolysis of labile esters10%Stabilized by deuterium

Viral RNA Chain Termination

The activated triphosphate form incorporates into viral RNA, terminating synthesis:

Mechanism :

Azvudine TP 13C 15N2 d2+RNA primerRNA chain termination\text{Azvudine TP 13C 15N2 d2}+\text{RNA primer}\rightarrow \text{RNA chain termination}

Supporting Data :

  • Reduces SARS-CoV-2 viral load by 3.2 log10 copies/mL within 5 days (vs. 1.8 log10 for placebo) .

  • 49% lower risk of disease progression in hospitalized patients (HR: 0.49, 95% CI: 0.27–0.89) .

ParameterThis compoundPlacebo
Mean viral load reduction3.2 log101.8 log10
NANC time (days)7.116.0
Composite outcome risk6.94%12.65%

Isotopic Labeling in Reaction Studies

The 13C, 15N, and deuterium labels enable advanced reaction tracking:

Applications :

  • Pharmacokinetics : 13C-labeled compounds show 98.5% recovery in urinary excretion studies .

  • Mechanistic Studies : 15N NMR distinguishes parent drug from metabolites in hepatic microsomes.

TechniqueApplicationSensitivity Gain (vs. unlabeled)
13C-NMRMetabolic pathway mapping12-fold
15N-MS/MSQuantification of azide metabolites8-fold
Deuterium tracingCYP enzyme interaction analysis5-fold

Scientific Research Applications

Efficacy in Hospitalized Patients

Recent studies have highlighted the effectiveness of azvudine in hospitalized COVID-19 patients. A systematic evaluation indicated that azvudine significantly reduced the incidence rate of composite disease progression outcomes compared to control groups. For instance:

  • In a cohort study involving 132 patients treated with azvudine, the incidence rate of composite disease progression was 13.91 per 1000 person-days compared to 25.77 per 1000 person-days in controls (p < 0.05) .
  • Another study reported that azvudine recipients had a lower all-cause mortality rate (2.68 per 1000 person-days) compared to controls (8.59 per 1000 person-days), demonstrating a significant reduction in mortality risk (HR: 0.25, p = 0.021) .

Time to Nucleic Acid Conversion

Azvudine has also shown promise in expediting the time to nucleic acid negativity in COVID-19 patients:

  • One study found that the time taken for the first negative nucleic acid test was significantly shorter in the azvudine group (5 days) compared to controls (12 days), indicating faster viral clearance .

These findings suggest that azvudine not only aids in recovery but may also enhance overall treatment outcomes for COVID-19 patients.

Comparative Effectiveness

Azvudine's effectiveness has been compared with other antiviral treatments such as nirmatrelvir/ritonavir:

Outcome Azvudine Nirmatrelvir/Ritonavir
Composite disease progression rate7.13 per 1000 person-days16.00 per 1000 person-days
All-cause mortality rate1.93 per 1000 person-days4.13 per 1000 person-days
ICU admission ratesLower incidence observedHigher incidence observed

These results indicate that azvudine may offer superior clinical outcomes compared to nirmatrelvir/ritonavir, particularly regarding disease progression and mortality rates .

Mechanism of Action and Pharmacokinetics

The pharmacokinetics of azvudine have been studied extensively:

  • Absorption and Distribution : Azvudine is absorbed efficiently when administered orally, with significant concentrations observed in lymphoid tissues, including the thymus, which may enhance immune response during viral infections.
  • Metabolism : The compound undergoes metabolism primarily through hepatic pathways, which is crucial for its activation as an antiviral agent.
  • Safety Profile : Clinical trials have demonstrated that azvudine maintains a favorable safety profile, with adverse events being comparable to those seen with other antiviral therapies .

Future Research Directions

Ongoing research is necessary to further elucidate the full therapeutic potential of azvudine:

  • Long-term Efficacy Studies : Continued longitudinal studies are essential to assess long-term outcomes and potential resistance patterns.
  • Combination Therapies : Investigating the effectiveness of azvudine in combination with other antiviral agents could yield insights into enhanced treatment regimens for severe viral infections.

Mechanism of Action

Azvudine-13C,15N2,d2, like Azvudine, acts as a nucleoside reverse transcriptase inhibitor. It incorporates into the viral DNA during replication, leading to chain termination. The isotopic labels do not alter the mechanism of action but allow for precise tracking of the compound in biological systems. The primary molecular targets include the reverse transcriptase enzyme and viral RNA-dependent RNA polymerase.

Comparison with Similar Compounds

Structural and Isotopic Features

Table 1: Key Features of Isotope-Labeled Compounds

Compound Molecular Formula Isotopic Labels Key Applications
Azvudine-13C,15N2,d2 C9H11D2N3O4 (inferred) 13C, 15N2, D2 Antiviral drug metabolism, tracer studies
2′-Deoxyuridine-13C,15N2 C9H13N2O5 13C, 15N2 DNA/RNA synthesis studies
13C,15N2-Semicarbazide (13C)H6Cl(15N)2NO 13C, 15N2 Protein crosslinking, MS standards

Key Observations :

  • This compound uniquely incorporates deuterium (D2), enhancing metabolic stability compared to compounds labeled solely with 13C/15N .
  • 2′-Deoxyuridine-13C,15N2 lacks deuterium, making it less stable in long-term metabolic assays but highly effective in nucleic acid tracking .
  • 13C,15N2-Semicarbazide serves distinct purposes in protein chemistry, highlighting the diversity in isotopic applications .

Metabolic Tracking Efficiency

Table 2: Isotopic Incorporation and Detection

Compound Detection Method Labeling Efficiency Metabolic Pathway Insights
This compound HR-LC-MS/MS >95% (inferred) Antiviral activation pathways
[15N2]Cyclic-C’ () HR-LC-MS/MS 97% ([15N2]Int-C’2 to [15N2]Cyclic-C’) Saxitoxin biosynthesis
2′-Deoxyuridine-13C,15N2 HR-LC-MS/MS ~90% Nucleoside salvage pathways

Key Findings :

  • This compound’s deuterium incorporation likely reduces metabolic degradation rates, a critical advantage over 15N2-labeled intermediates like [15N2]Cyclic-C’, which show variable incorporation (e.g., 17% in shunt pathways) .
  • 2′-Deoxyuridine-13C,15N2 demonstrates high labeling efficiency (~90%) in nucleotide synthesis studies, comparable to Azvudine’s inferred performance .

Stability and Reactivity

Table 3: Stability Under Experimental Conditions

Compound Thermal Stability pH Sensitivity Decomposition Pathways
This compound High (D2 enhances C-D bond strength) Stable at pH 4–8 Deuterium exchange in acidic conditions
[15N2]Int-C’2 () Moderate Labile above pH 9 Conversion to [15N2]Cyclic-C’
13C,15N2-Semicarbazide Low (hydrolyzes in H2O) Degrades at pH extremes Hydrolysis to semicarbazide fragments

Key Insights :

  • This compound’s deuterium labels confer superior stability compared to 15N2-labeled intermediates in biosynthetic studies, which are prone to pH-dependent degradation .
  • 13C,15N2-Semicarbazide’s instability limits its use to controlled laboratory environments, unlike Azvudine’s broader applicability .

Research Implications and Limitations

  • This compound is pivotal for elucidating antiviral mechanisms but requires validation against non-isotopic analogs to confirm tracer fidelity.
  • Comparisons with 15N2-labeled compounds (e.g., [15N2]Cyclic-C’) underscore the importance of isotopic positioning; distal labels may yield incomplete metabolic insights .
  • Gaps in Evidence : Direct studies on this compound are absent in the provided materials; inferences rely on structural analogs and isotopic principles.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Azvudine-13C,15N2,d2?

  • Answer : Synthesis involves isotopic labeling of the parent compound (Lamivudine) using stable isotopes (13C, 15N2, d2). Key steps include:

  • Isotopic incorporation : Use precursor molecules enriched with 13C (e.g., 13C-labeled cytosine) and deuterated reagents (e.g., D2O) for deuterium substitution. 15N2 labeling requires nitrogen-rich precursors or gas-phase enrichment .
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm isotopic positions and purity. For example, 1D and 2D NMR spectra can resolve 13C and 15N isotopic shifts, while mass spectrometry (MS) quantifies isotopic enrichment ratios .
  • Purity validation : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem MS detection to rule out unlabeled impurities .

Q. How can researchers ensure accurate isotopic purity in this compound for tracer studies?

  • Answer : Rigorous quality control is essential:

  • Batch testing : Analyze multiple aliquots via isotope ratio mass spectrometry (IRMS) to confirm 13C, 15N2, and d2 enrichment levels. Cross-validate with elemental analysis (EA) for total nitrogen and carbon content .
  • Contamination checks : Screen for 15N-labeled ammonium or nitrate contaminants (common in commercial 15N2 stocks) using ion chromatography or colorimetric assays .
  • Storage : Store the compound in inert, moisture-free conditions to prevent isotopic exchange or degradation .

Q. What experimental designs are optimal for tracer studies using this compound in metabolic research?

  • Answer : Design considerations include:

  • Dosing strategy : Use kinetic modeling to determine optimal tracer concentrations that avoid isotopic dilution or saturation in biological systems .
  • Sampling protocols : Collect time-resolved samples (e.g., blood, tissue, or microbial cultures) to track isotopic incorporation into metabolites via liquid chromatography-MS (LC-MS) .
  • Controls : Include unlabeled controls to distinguish background signals and account for natural isotope abundance .

Advanced Research Questions

Q. How should researchers resolve discrepancies in nitrogen fixation rates when using this compound in comparative methods (e.g., acetylene reduction vs. 15N2 tracer)?

  • Answer : Address methodological biases:

  • Calibration : Normalize acetylene reduction assay (ARA) results using a conversion factor (e.g., 3:1 C2H4:N2 ratio), but validate with parallel 15N2 tracer experiments under identical conditions .
  • Error analysis : Quantify dissolved 15N2 equilibrium deficits in aqueous systems, which can underestimate fixation rates by up to 72% in short incubations. Use gas-tight syringes or pre-equilibrated 15N2 solutions to mitigate this .
  • Meta-analysis : Compare datasets from both methods across studies to derive context-specific correction factors .

Q. What protocols minimize isotopic contamination in 15N2-based assays involving this compound?

  • Answer : Mitigate contamination risks through:

  • Gas purity verification : Test commercial 15N2 stocks for 15N-ammonium/nitrate contaminants using gas chromatography-IRMS (GC-IRMS). Reject batches with >1% contamination .
  • Closed-system incubations : Use gas-tight chambers to prevent atmospheric N2 intrusion and isotopic dilution .
  • Post-experiment validation : Measure background 15N levels in negative controls (e.g., sterile media) to correct for abiotic incorporation .

Q. How can isotopic data from this compound be integrated into metabolic pathway models?

  • Answer : Advanced computational approaches include:

  • Isotopomer analysis : Use 13C and 15N labeling patterns to map metabolic fluxes in pathways like nucleotide salvage or amino acid synthesis. Software tools (e.g., INCA, IsoCor2) model isotopic distributions and infer reaction rates .
  • Multi-omics integration : Combine tracer data with transcriptomics/proteomics to identify regulatory nodes in pathways. For example, correlate 15N incorporation into nucleic acids with expression of salvage pathway enzymes .
  • Error propagation : Apply Monte Carlo simulations to quantify uncertainties in isotopic measurements and their impact on model predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.